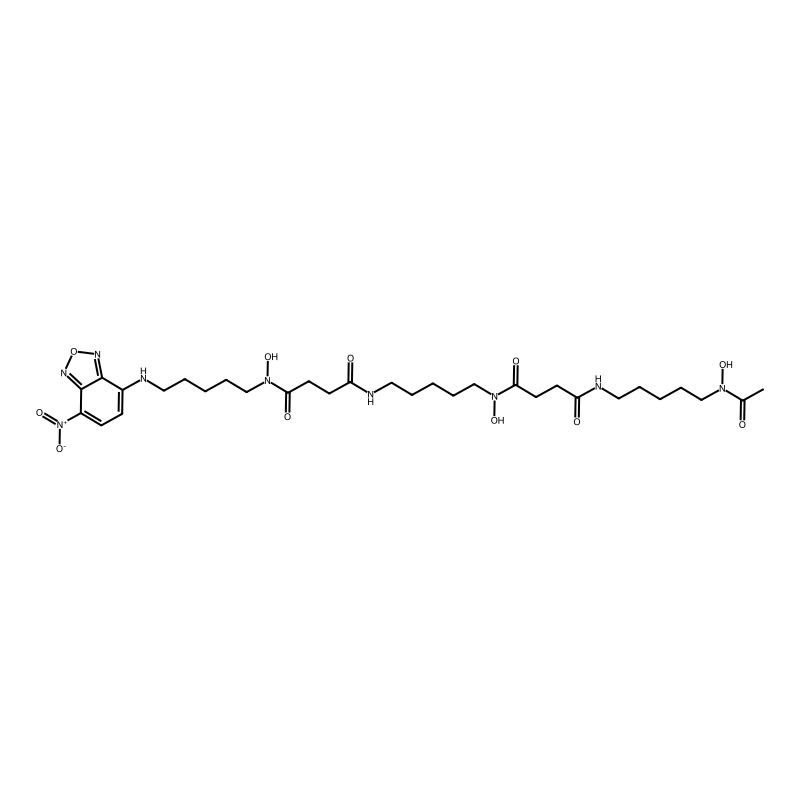7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Desferrioxamine B (DFO): A naturally occurring molecule called a siderophore, produced by bacteria. Siderophores have a high affinity for binding iron (Fe3+) ions. DFO is used clinically to treat iron overload conditions .
- 7-Nitrobenz-2-oxa-1,3-diazole (NBD): A fluorescent molecule. When NBD is not bound to iron, it emits light at a specific wavelength. However, when NBD binds to iron, its fluorescence is quenched (turned off).
This unique combination of properties makes NBD-DFO a valuable tool in scientific research, particularly for:
Studying Iron Dynamics:
- NBD-DFO's ability to bind iron and change its fluorescence allows researchers to track iron movement within cells and organisms. This helps understand iron uptake, storage, and utilization in various biological processes.
Detecting Iron Levels:
- NBD-DFO's fluorescence quenching upon iron binding allows researchers to measure iron levels in various samples, including cell cultures, tissues, and even environmental samples. This helps assess iron deficiency or overload conditions.
Investigating Iron-Dependent Processes:
- By monitoring NBD-DFO fluorescence, researchers can gain insights into various biological processes that rely on iron, such as enzyme activity, cellular respiration, and DNA synthesis. This helps understand the role of iron in various physiological and pathological conditions.
Studying Iron Transport in Microorganisms and Plants:
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B is a synthetic fluorescent siderophore, structurally related to the natural siderophore desferrioxamine B. This compound is primarily utilized in biochemical research to investigate iron uptake mechanisms in plants and microorganisms. Its unique fluorescent properties allow for the visualization and quantification of iron interactions, making it a valuable tool in both biological and chemical studies .
The primary mechanism of action of NBD-DFO relies on its ability to chelate Fe3+ ions. In its uncomplexed state, NBD-DFO exhibits fluorescence. When Fe3+ binds to the hydroxamate groups, the fluorescence is quenched [, ]. This allows researchers to monitor iron uptake and distribution in cells and tissues by measuring changes in fluorescence intensity [].
The primary chemical reaction involving 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B is its interaction with iron ions (Fe³⁺). Upon binding, the fluorescence of the compound is quenched, which can be quantitatively measured. This reaction is essential for assessing iron levels in various biological systems and for studying the dynamics of iron transport within cells . The compound exhibits a high affinity for Fe³⁺ ions, with a stability constant of approximately 31.0, indicating a strong tendency to form stable complexes with iron .
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B plays a significant role in biological systems by modulating iron availability. It influences cellular processes related to iron metabolism, including the uptake and distribution of iron within cells. The compound has been shown to inhibit the growth of certain pathogens by depriving them of essential iron, thereby affecting their metabolic activities and gene expression profiles . Additionally, it has been used in studies to assess the cellular dynamics of iron uptake and its implications in various physiological processes.
The synthesis of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B typically involves the coupling of desferrioxamine B with 7-nitrobenz-2-oxa-1,3-diazole. This reaction requires specific conditions to ensure successful attachment of the fluorescent moiety to the siderophore. Various synthesis protocols may be employed, including solution-phase synthesis or solid-phase synthesis techniques, depending on the desired yield and purity .
The applications of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B are diverse:
- Biochemical Research: Used as a fluorescent probe for studying metal ion interactions and complexation.
- Agricultural Science: Investigated for its role in understanding iron uptake by plants.
- Medical Diagnostics: Explored as a potential agent for diagnostic imaging related to iron metabolism disorders.
- Industrial
Studies have demonstrated that 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B interacts specifically with Fe³⁺ ions, resulting in a significant increase in fluorescence intensity upon binding. This property allows researchers to monitor real-time changes in cellular iron levels. Additionally, it has been shown to interact with other metal ions such as copper (Cu²⁺), although these interactions are less pronounced compared to those with Fe³⁺ .
Several compounds share structural similarities or functional roles with 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Desferrioxamine B | Natural siderophore | Non-fluorescent; used primarily for iron chelation |
| 7-Nitrobenz-2-oxa-1,3-diazole | Fluorescent probe | Used for detecting metal ions |
| 8-Hydroxyquinoline | Metal chelator | Exhibits different binding properties; not fluorescent |
| Ferrozine | Colorimetric chelator for Fe²⁺ | Used primarily in colorimetric assays |
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B stands out due to its fluorescent properties that allow real-time monitoring of metal ion interactions, which is not common among other similar compounds. Its application in both biological and industrial contexts further emphasizes its versatility compared to other chelators .








